molecular formula C17H16ClF3N4OS2 B2396122 Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate CAS No. 1116037-95-6

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate

Cat. No. B2396122
M. Wt: 448.91
InChI Key: SEBLKXUVQGBYGH-UHFFFAOYSA-N
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Description

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate, also known as MAAQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MAAQ is a quinoline-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate involves the reaction of 6-amino-2-phenylquinoline-4-carboxylic acid with aniline and subsequent esterification with methyl chloroacetate. The resulting intermediate is then reacted with sodium hydroxide and acetic anhydride to form the final product.

Starting Materials
6-amino-2-phenylquinoline-4-carboxylic acid, aniline, methyl chloroacetate, sodium hydroxide, acetic anhydride

Reaction
Step 1: 6-amino-2-phenylquinoline-4-carboxylic acid is reacted with aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 6-[(anilinocarbonyl)amino]-2-phenylquinoline-4-carboxylic acid., Step 2: The intermediate is then esterified with methyl chloroacetate in the presence of a catalyst such as triethylamine to form Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate., Step 3: The final product is obtained by reacting the intermediate with sodium hydroxide and acetic anhydride in the presence of a solvent such as methanol.

Mechanism Of Action

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has been found to induce apoptosis in cancer cells by activating the caspase pathway. Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has also been found to selectively bind to certain proteins and structures within cells, making it a useful tool for imaging and fluorescence microscopy.

Biochemical And Physiological Effects

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to determine the long-term effects of Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate on human health.

Advantages And Limitations For Lab Experiments

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has several advantages for lab experiments, including its ability to selectively bind to certain proteins and structures within cells, its low toxicity, and its potential as a fluorescent probe for imaging and fluorescence microscopy. However, Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has limitations, including its limited solubility in water and its potential for non-specific binding to other molecules.

Future Directions

Future research on Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate could focus on optimizing its synthesis method to improve yield and purity, further studying its mechanism of action, and exploring its potential applications in other fields, such as drug delivery and gene therapy. Additionally, further studies are needed to determine the long-term effects of Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate on human health.

Scientific Research Applications

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has been studied for its potential applications in various fields, including cancer research, imaging, and fluorescence microscopy. In cancer research, Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate has also been used as a fluorescent probe for imaging and fluorescence microscopy due to its ability to selectively bind to certain proteins and structures within cells.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4OS2/c18-12-2-1-11(17(19,20)21)9-13(12)24-14(26)10-28-16-15(22-3-4-23-16)25-5-7-27-8-6-25/h1-4,9H,5-8,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBLKXUVQGBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate

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